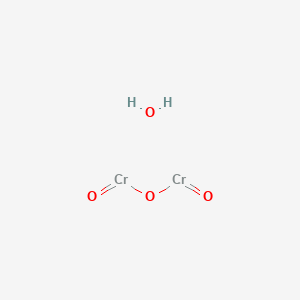

Chromium(III) oxide hydrate

Overview

Description

Chromium(III) oxide hydrate is a green, hygroscopic solid . It is highly insoluble and thermally stable, making it suitable for glass, optic, and ceramic applications . It is also used as a pigment and found in nature as the rare mineral eskolaite .

Synthesis Analysis

Chromium(III) oxide hydrate can be produced from chromo-potassium alum by solid-phase hydrolysis and the sol-gel method . The structural properties of chromium oxides-hydroxides can vary based on the synthesis technique used .Molecular Structure Analysis

Chromium(III) oxide hydrate adopts a hexagonal close-packed arrangement. Each chromium atom is surrounded by six hydroxide ions in an octahedral geometry, and each hydroxide ion is bonded to two chromium atoms, forming a robust 3D network .Chemical Reactions Analysis

Chromium(III) oxide hydrate is an amphoteric compound. It can dissolve in acids, liberating hydrated chromium ions in the process. These hydrated Cr ions can react with bases to form complex salts . It can also undergo a reaction to form chromium metal .Physical And Chemical Properties Analysis

Chromium(III) oxide hydrate is a hard, brittle material . It is antiferromagnetic up to 307 K . It is not readily attacked by acids and is highly insoluble .Scientific Research Applications

Protective Material

- Field : Material Science

- Application : Chromium(III) oxide is used as a protective material against thermal and abrasive phenomena .

- Results : The use of Chromium(III) oxide as a protective material can significantly increase the lifespan and durability of various objects, protecting them from damage due to heat and abrasion .

Heterogeneous Catalysis

- Field : Chemistry

- Application : Chromium(III) oxide is used in heterogeneous catalysis, specifically for dehydrogenating alkanes such as propane .

- Results : The use of Chromium(III) oxide in this context can significantly speed up the dehydrogenation process, leading to more efficient and cost-effective chemical reactions .

Sensors

- Field : Sensor Technology

- Application : Chromium(III) oxide is used in sensors for different species, like alcohol (ethanol), ketone (acetone), alkane (toluene), and toxic gases like ammonia and dichloride .

- Results : The use of Chromium(III) oxide in sensors can improve their sensitivity and specificity, allowing for more accurate and reliable measurements .

Pyrotechnic Applications

- Field : Pyrotechnics

- Application : Chromium(III) oxide is used in pyrotechnic applications with the creation of energetic composites .

- Method : When mixed with fuel-like aluminum, they react according to a redox reaction and release a large amount of heat .

- Results : This reaction releases a large amount of heat (10.9 kJ/cm³) that is tied to a high adiabatic temperature (2054 °C) .

Colouring Glass and Ceramics

- Field : Material Science

- Application : Chromium(III) oxide is used in the colouring of glass and ceramics .

- Method : The compound is mixed with the glass or ceramic material during the manufacturing process, giving the final product a green colour .

- Results : The use of Chromium(III) oxide in this context can produce glass and ceramics with a distinctive and appealing green colour .

Dyeing Polymers

- Field : Polymer Chemistry

- Application : Chromium(III) oxide is used in dyeing polymers .

- Method : The compound is mixed with the polymer material during the manufacturing process, giving the final product a green colour .

- Results : The use of Chromium(III) oxide in this context can produce polymers with a distinctive and appealing green colour .

Manufacturing of Chromium Metal

- Field : Metallurgy

- Application : Chromium(III) oxide is used in the manufacturing of chromium metal .

- Method : The compound is reduced with aluminium in a thermit reaction to produce chromium metal .

- Results : The use of Chromium(III) oxide in this context can produce high-purity chromium metal, which has numerous applications in various industries .

Catalyst to Prepare Butadiene

- Field : Industrial Chemistry

- Application : Chromium(III) oxide is used as a catalyst to prepare butadiene .

- Method : The compound is used as a catalyst in the industrial production of butadiene, a key raw material in the production of synthetic rubber .

- Results : The use of Chromium(III) oxide in this context can significantly increase the efficiency and yield of butadiene production .

Promoting Senescence

- Field : Biology

- Application : Chromium(III) oxide is used in promoting senescence .

- Method : The compound is used in biological research to study the process of aging and cellular senescence .

- Results : The use of Chromium(III) oxide in this context can provide valuable insights into the biological mechanisms of aging .

Stainless Steel Polishing

- Field : Metallurgy

- Application : Chromium(III) oxide is used in stainless steel polishing .

- Method : The compound is applied as a polishing agent to the surface of stainless steel objects .

- Results : The use of Chromium(III) oxide in this context can significantly improve the appearance and durability of stainless steel objects .

Anaesthetic

- Field : Medicine

- Application : Chromium(III) oxide is used as an anaesthetic .

- Method : The compound is used in medical procedures to induce anesthesia .

- Results : The use of Chromium(III) oxide in this context can provide effective pain relief during medical procedures .

Adding Colours in Drugs

- Field : Pharmaceutical Industry

- Application : Chromium(III) oxide is used to add colours in drugs .

- Method : The compound is mixed with the drug during the manufacturing process, giving the final product a distinctive colour .

- Results : The use of Chromium(III) oxide in this context can make drugs more identifiable and appealing .

properties

IUPAC Name |

oxo(oxochromiooxy)chromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.H2O.3O/h;;1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRBOEBOIXOEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Cr]O[Cr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium(III) oxide hydrate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)